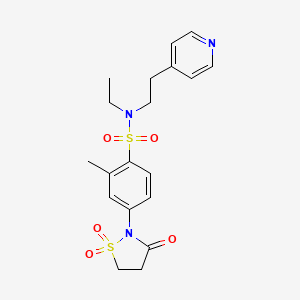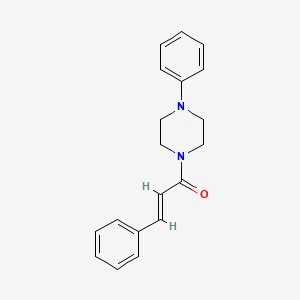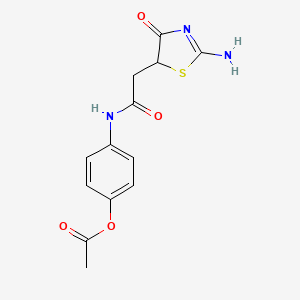![molecular formula C14H9ClN2O4S B3016598 Methyl 2-(4-chlorophenyl)-7-hydroxy-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate CAS No. 338405-40-6](/img/structure/B3016598.png)
Methyl 2-(4-chlorophenyl)-7-hydroxy-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions with careful selection of reagents and conditions. For instance, a bicyclic thiohydantoin fused to pyrrolidine compound was synthesized through a cyclization reaction involving dimethyl 5,5-diphenylpyrrolidine-2,4-dicarboxylate and 4-chlorophenyl isothiocyanate, yielding a 79% product . Another synthesis approach for a pyridazine analog involved treating 2-(4-chloro-3-methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine, followed by a series of reactions to obtain the desired compound . These methods highlight the complexity and specificity of synthesizing chlorophenyl pyridazine derivatives.
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using spectroscopic techniques such as NMR, FT-IR, MS, and HRMS, and confirmed by X-ray diffraction studies . Density functional theory (DFT) calculations and Hartree-Fock calculations are also employed to predict the molecular structure and chemical shifts, providing a theoretical basis that complements experimental data . The crystal structure analysis reveals the spatial arrangement of atoms within the molecule and the presence of specific intermolecular interactions, such as hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of chlorophenyl pyridazine derivatives can be inferred from their molecular orbital characteristics, such as the HOMO-LUMO energy gap and global reactivity descriptors . These properties are crucial in understanding how these compounds might interact with other molecules, which is essential for their potential applications in pharmaceuticals or as herbicides .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. For example, acid dissociation constants can be determined using potentiometric titration, which is important for understanding the compound's behavior in different pH environments . The presence of chlorophenyl groups and the pyridazine core can influence the compound's solubility, stability, and overall reactivity. Additionally, the antimicrobial and herbicidal activities of these compounds are indicative of their potential applications and are determined through biological assays .
Applications De Recherche Scientifique
Synthesis and Derivative Formation
Methyl 2-(4-chlorophenyl)-7-hydroxy-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate is involved in the synthesis of various heterocyclic compounds. For instance, it has been used in the formation of different pyridazine derivatives such as pyrimido[4,5-c]pyridazine and pyrazolopyridazine derivatives, which are synthesized through complex chemical reactions (Miyamoto et al., 1978). Additionally, this compound serves as a precursor in the synthesis of novel furo- and amino-thienopyridazinones, illustrating its versatility in creating diverse molecular structures (Koza et al., 2013).
Reactivity and Transformation Studies
The compound's reactivity has been studied extensively, particularly its ability to undergo various transformations. For example, its role in the preparation of novel thieno[2,3‐c]pyridazines and related heterocycles highlights its reactive nature and its potential for creating a wide range of biologically active compounds (Radwan & Bakhite, 1999). These transformation studies are crucial for advancing the field of medicinal chemistry, where new drug candidates are continuously sought.
Biological Activity Exploration
Research has also explored the biological activity of derivatives of this compound. For instance, studies have examined the antimicrobial properties of certain pyrimidine and condensed pyrimidine derivatives, revealing the potential for developing new antimicrobial agents (Abdelghani et al., 2017). This area of research is particularly pertinent given the increasing need for novel antibiotics in the face of rising antimicrobial resistance.
Propriétés
IUPAC Name |
methyl 2-(4-chlorophenyl)-7-hydroxy-3-oxothieno[3,2-c]pyridazine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O4S/c1-21-14(20)13-12(19)11-9(22-13)6-10(18)17(16-11)8-4-2-7(15)3-5-8/h2-6,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPMFTAPUBUPSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=NN(C(=O)C=C2S1)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide](/img/structure/B3016518.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-2-yl)methanone](/img/structure/B3016523.png)




![7-chloro-2-(((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3016528.png)
![(E)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)but-2-enoic acid](/img/structure/B3016529.png)


![1'-(2-(m-Tolyloxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3016538.png)